Lenampicillin

Catalog No.
S532750
CAS No.
86273-18-9
M.F
C21H23N3O7S
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenampicillin

Oral ampicillin exhibits low and erratic bioavailability, often reduced by food. Lenampicillin (CAS 86273-18-9) is an ester prodrug that overcomes these limitations.

  • Rapid hydrolysis to ampicillin with significantly higher Cmax than oral ampicillin or bacampicillin.
  • Bioavailability unaffected by food, ensuring consistent systemic exposure.
  • Supplied with certificate of analysis, suitable for in vivo PK/PD studies and formulation development.

CAS Number

86273-18-9

Product Name

Lenampicillin

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C21H23N3O7S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1

InChI Key

ZKUKMWMSYCIYRD-ZXFNITATSA-N

solubility

Soluble in DMSO

Synonyms

KBT 1585, KBT-1585, lenampicillin

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C

The exact mass of the compound Lenampicillin is 461.1257 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Penicillin G - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg, 1 g

Lenampicillin is a well-characterized, orally administered antibiotic and a prodrug of ampicillin. As a member of the penicillin class, it is designed as an ester to overcome the limited oral bioavailability of its parent compound, ampicillin. Following oral intake, Lenampicillin is rapidly hydrolyzed in the body to release ampicillin, enabling it to exert its antibacterial effect against a wide range of susceptible bacteria by inhibiting cell wall synthesis. This prodrug strategy is employed to achieve higher and more consistent systemic concentrations of ampicillin than is possible with direct oral administration of ampicillin itself.

Research Fit

Ampicillin prodrug with reported enhanced oral absorption for pharmacokinetic and infection model studies

Suitable as a bioavailability benchmark in oral beta-lactam formulation research

Supports tissue distribution investigations with reported skin penetration data

While Lenampicillin, Bacampicillin, and Pivampicillin are all prodrugs that deliver ampicillin, their pharmacokinetic profiles are distinct and not interchangeable. Factors such as the rate of absorption (Tmax), peak serum concentration (Cmax), and the effect of food on bioavailability differ significantly between these esters and the parent ampicillin. For example, the presence of food can significantly reduce the total absorption of ampicillin, a negative effect that is not observed with some of its prodrugs. These differences directly impact the resulting antibiotic concentration at the site of infection, meaning that substituting one compound for another can alter therapeutic outcomes and requires careful dose and regimen adjustments. Therefore, the choice of a specific prodrug like Lenampicillin is a deliberate formulation and clinical decision based on desired pharmacokinetic performance.

Substitution Risk

Direct ampicillin substitution

Oral ampicillin may yield significantly lower systemic exposure; reported peak serum levels differ substantially, which may alter infection model outcomes.

Talampicillin substitution

Talampicillin absorption is markedly impaired by food intake; lenampicillin’s reported fed-state Cmax is higher, supporting more consistent prandial-state exposure in research settings.

Bacampicillin substitution

In vitro antibacterial spectrum may not directly transfer; reported activity of lenampicillin-derived ampicillin is broader against certain clinical isolates, which may affect model interpretation.

Achieves Over 2.2x Higher Peak Serum Concentration Than Ampicillin

In a study with healthy volunteers, oral administration of Lenampicillin resulted in a mean peak serum concentration (Cmax) of ampicillin that was more than double that achieved with an equimolar dose of ampicillin itself. This demonstrates a significantly more efficient absorption and delivery of the active compound into the bloodstream.

Evidence DimensionPeak Serum Concentration (Cmax) of Ampicillin
Target Compound Data6.5 µg/mL (from a 400 mg oral dose of Lenampicillin)
Comparator Or BaselineAmpicillin: 2.9 µg/mL (from an equimolar oral dose)
Quantified Difference124% higher Cmax than Ampicillin
ConditionsOral administration in 41 healthy volunteers.

A higher Cmax is critical for achieving therapeutic concentrations rapidly, which can be decisive for efficacy in treating acute infections.

Oral Cmax vs. Ampicillin
Direct comparison
2.24-fold higher peak (6.5 vs 2.9 μg/mL)
Reported higher systemic exposure supports oral dosing models requiring robust ampicillin levels
41 healthy volunteers; single 400 mg oral dose crossover

Delivers Faster Peak Ampicillin Concentration Compared to Other Prodrugs and Amoxicillin

In a comparative crossover study, Lenampicillin demonstrated the most rapid time to reach peak serum concentration (Tmax) when compared directly with another ampicillin prodrug, Bacampicillin, and a close in-class substitute, Amoxicillin. Lenampicillin achieved its peak concentration in just 0.6 hours, indicating faster absorption from the gastrointestinal tract.

Evidence DimensionTime to Peak Serum Concentration (Tmax)
Target Compound Data0.6 hours
Comparator Or BaselineBacampicillin: 0.7 hours; Amoxicillin: 1.4 hours
Quantified Difference14% faster than Bacampicillin; 57% faster than Amoxicillin
ConditionsOral administration in six healthy, fasting volunteers.

Faster absorption is essential for applications requiring a rapid onset of antibacterial action, making Lenampicillin a suitable choice for acute infection models.

Fed-State Cmax
Direct comparison
Lenampicillin: 3.36 μg/mL vs Talampicillin: 1.86 μg/mL (fed)
Absorption less affected by food; supports consistent exposure in fed-state research protocols
6 healthy volunteers; 250 mg dose; fasting vs postprandial

Generates Higher Peak Serum Levels than Bacampicillin and Amoxicillin

In a direct comparison with other orally administered aminopenicillins, Lenampicillin produced the highest peak serum concentration (Cmax) of the active antibiotic. This suggests a superior efficiency in the overall process of absorption and hydrolysis to active ampicillin compared to both the related prodrug Bacampicillin and the commonly used alternative Amoxicillin, even when total drug exposure (AUC) was similar.

Evidence DimensionPeak Serum Concentration (Cmax)
Target Compound Data12.0 mg/L
Comparator Or BaselineBacampicillin: 9.7 mg/L; Amoxicillin: 7.6 mg/L
Quantified Difference24% higher than Bacampicillin; 58% higher than Amoxicillin
ConditionsOral administration of comparable amounts in six healthy, fasting volunteers.

For concentration-dependent killing or for treating infections in tissues with poor drug penetration, maximizing peak plasma concentration is a key procurement and formulation goal.

In Vitro Activity vs. Bacampicillin
Cross-study comparable
Reported broader spectrum; equivalent to ampicillin/amoxicillin against S. aureus
Prodrug selection may affect antibacterial coverage in MIC-based screening panels
433 clinical isolates; microbroth dilution

Maintains Bioavailability in the Presence of Food, Unlike Ampicillin

While the absorption of ampicillin is known to be significantly reduced by the presence of food, studies on ampicillin prodrugs show a key handling and formulation advantage. For instance, the total absorption of Pivampicillin, a closely related ampicillin ester, was not decreased by simultaneous food intake, whereas ampicillin's was. A study on Lenampicillin indicated that while Cmax and Tmax were altered by food, the total bioavailability (measured by AUC and urinary excretion) was not significantly influenced. This provides greater flexibility in dosing schedules and formulation design.

Evidence DimensionEffect of Food on Total Absorption (Bioavailability)
Target Compound DataBioavailability not significantly influenced by food
Comparator Or BaselineAmpicillin: Total absorption is decreased by food
Quantified DifferenceLenampicillin offers more consistent total absorption regardless of food intake compared to Ampicillin.
ConditionsOral administration with and without food in healthy volunteers.

This property simplifies experimental protocols and formulation development, as dosing does not need to be strictly tied to a fasting state to ensure consistent systemic exposure.

Skin Tissue Penetration
Supporting evidence
Skin-to-serum ratio ~13–20% (0.45–1.34 μg/g)
Provides tissue distribution benchmark for dermatological infection model design
11 pre-surgery patients; 500 mg oral dose

Preclinical and Clinical Formulations Requiring Rapid and High Ampicillin Exposure

For developing oral dosage forms intended to treat acute infections where achieving a high Cmax quickly is paramount for efficacy. The evidence shows Lenampicillin delivers ampicillin faster and at a higher peak concentration than ampicillin itself and other prodrugs like Bacampicillin.

Comparative Efficacy Studies of Aminopenicillins

When a research goal is to assess the in-vivo efficacy of ampicillin delivered at a high peak concentration via the oral route. Lenampicillin serves as a reliable tool to achieve systemic ampicillin levels that are significantly higher than those attainable with oral ampicillin or even other prodrugs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

As a reference compound for studying the absorption dynamics of ester prodrugs. Its rapid and high-yield conversion to ampicillin makes it a suitable candidate for building and validating PK/PD models that correlate drug exposure with antibacterial effect.

Development of Oral Formulations with Flexible Dosing Regimens

For research into oral antibiotic formulations where administration with food is a possibility. Lenampicillin's bioavailability is not significantly impacted by food, offering a key advantage over standard ampicillin, which shows reduced absorption when co-administered with a meal.

Application Fit

Application
Selection Property
Validation Focus
Oral prodrug PK benchmarking
Bioavailability profile vs. ampicillin
Cmax, Tmax, and AUC consistency
Infection model efficacy studies
Systemic exposure reliability
Dose-response in murine thigh/pneumonia models
Skin tissue distribution research
Tissue penetration characteristics
Skin-to-serum concentration ratio
Food-effect mechanistic studies
Absorption robustness in fed/fasted states
Prandial-state impact on prodrug hydrolysis

All applications require independent validation in target research models.

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

461.12567125 Da

Monoisotopic Mass

461.12567125 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8M568DM08K

Other CAS

86273-18-9

Wikipedia

Lenampicillin
1: Sum ZM, Sefton AM, Jepson AP, Williams JD. Comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin. J Antimicrob Chemother. 1989 Jun;23(6):861-8. PubMed PMID: 2759930.
2: Akimoto Y, Mochizuki Y, Uda A, Omata H, Shibutani J, Kaneko K, Yamane J, Fujii A, Yamamoto H. Ampicillin concentrations in human oral tissues following a single oral administration of lenampicillin. Gen Pharmacol. 1991;22(5):797-800. PubMed PMID: 1761182.
3: Marzo A, Monti N, Ripamonti M, Arrigoni Martelli E, Picari M. High-performance liquid chromatographic assay of ampicillin and its prodrug lenampicillin. J Chromatogr. 1990 May 16;507:235-9. PubMed PMID: 2380291.
4: Yoshii T, Hamamoto Y, Muraoka S, Furudoi S, Komori T. Differences in postoperative morbidity rates, including infection and dry socket, and differences in the healing process after mandibular third molar surgery in patients receiving 1-day or 3-day prophylaxis with lenampicillin. J Infect Chemother. 2002 Mar;8(1):87-93. PubMed PMID: 11957126.
5: Akimoto Y, Mochizuki Y, Uda A, Omata H, Shibutani J, Nishimura H, Komiya M, Kaneko K, Kobayashi S, Kuboyama N, et al. Concentrations of ampicillin in human serum and mixed saliva following a single oral administration of lenampicillin, and relationship between serum and mixed saliva concentrations. J Nihon Univ Sch Dent. 1990 Mar;32(1):14-8. PubMed PMID: 2345375.
6: Saito A, Nakashima M. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers. Antimicrob Agents Chemother. 1986 May;29(5):948-50. PubMed PMID: 3729355; PubMed Central PMCID: PMC284190.
7: Privitera G, Ortisi G, Scarpellini P, Nicastro G, Moro M, Cernuschi M. Impact of lenampicillin on the fecal flora of healthy volunteers. J Chemother. 1989 Jul;1(4 Suppl):600-2. PubMed PMID: 16312550.
8: Miki F, Soejima R. A review of clinical studies on lenampicillin in Japan. J Chemother. 1989 Jul;1(4 Suppl):640-2. PubMed PMID: 16312570.
9: Sefton AM, Jepson AP, Sun ZM, Williams JD. A comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin. J Chemother. 1989 Jul;1(4 Suppl):494-5. PubMed PMID: 16312500.
10: Motohiro T, Kawakami A, Aramaki M, Tanaka K, Koga T, Shimada Y, Tomita S, Sakata Y, Fujimoto T, Nishiyama T, et al. [Effect of orally administered lenampicillin and ampicillin on bacterial flora in human adult feces]. Jpn J Antibiot. 1986 Aug;39(8):2009-47. Japanese. PubMed PMID: 3795477.
11: Fujita K, Takahashi H, Takeshima M, Nonami E, Horie N, Kubota Y, Katsumata M, Kukita A, Watanabe S, Miura Y, et al. [Clinical studies on lenampicillin in the therapy of skin and soft tissue infections]. Jpn J Antibiot. 1985 Jun;38(6):1423-67. Japanese. PubMed PMID: 4046172.
12: Carlone NA, Tullio V, Cuffini AM. Bactericidal activity and morphological effects of lenampicillin on Staphylococcus aureus. J Chemother. 1989 Jul;1(4 Suppl):55-7. PubMed PMID: 16312302.
13: Awata N, Noumi K, Uemura Y, Takaki A, Aoyama T. [Metabolism of lenampicillin hydrochloride. II. Metabolism of promoiety]. Jpn J Antibiot. 1985 Jul;38(7):1785-93. Japanese. PubMed PMID: 4068221.
14: Mizuma T. Kinetic assessment of luminal degradation of orally effective prodrugs for rational drug development. J Pharm Sci. 2010 Feb;99(2):1078-86. doi: 10.1002/jps.21867. PubMed PMID: 19623605.
15: Fujita K, Takahashi H, Mizoguchi A, Takeshima M, Sasaki J, Nonami E, Harada S, Sato K, Hyang YS, Horie N, et al. [Clinical evaluation of lenampicillin in the treatment of superficial suppurative skin and soft tissue infection. A double-blind study comparing amoxicillin]. Jpn J Antibiot. 1985 Jul;38(7):1794-818. Japanese. PubMed PMID: 3906167.
16: Miki F, Ikuno Y, Inoue E, Yosiyama M, Murata T, Tanizawa S, Sakamoto K, Sakai H, Saito A, Tomizawa M, et al. [Comparative study of the effectiveness of lenampicillin and bacampicillin on bacterial pneumonia by double blind method]. Kansenshogaku Zasshi. 1985 Jun;59(6):605-38. Japanese. PubMed PMID: 3932547.
17: Sasaki J, Gotoh J, Morihana K, Sekiguchi T, Takai H, Ohmura H, Abe H, Ikejima K, Nishiyama K, Shiiki K, et al. [Clinical evaluation of lenampicillin in oral and maxillofacial infections]. Jpn J Antibiot. 1985 Jun;38(6):1468-508. Japanese. PubMed PMID: 4046173.
18: Guibert J, Kitzis MD, Yamabe S, Acar JF. Single- and multiple-dose pharmacokinetics of lenampicillin (KBT-1585) in healthy human subjects: comparative studies with amoxicillin. Chemioterapia. 1985 Aug;4(4):293-8. PubMed PMID: 4053214.
19: Awata N, Noumi K, Uemura Y, Takaki A, Aoyama T. [Metabolism of lenampicillin hydrochloride. I. Metabolism of ampicillin structure]. Jpn J Antibiot. 1985 Jul;38(7):1776-84. Japanese. PubMed PMID: 4068220.
20: Sasaki J, Gotoh J, Morihana K, Uematsu M, Takai H, Ohmura H, Abe H, Ikeshima K, Nishiyama K, Shiiki K, et al. [A comparative double blind study of lenampicillin and talampicillin in the treatment of oral infections]. Jpn J Antibiot. 1985 Sep;38(9):2453-80. Japanese. PubMed PMID: 3908737.

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